N'-(3-methoxyphenyl)-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide
Description
N'-(3-Methoxyphenyl)-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide is a synthetic organic compound featuring a tetrahydroquinoline core substituted with a 4-methylbenzenesulfonyl group at the 1-position and an ethanediamide bridge linking the 7-position of the tetrahydroquinoline to a 3-methoxyphenyl moiety. Its molecular formula is C₂₅H₂₅N₃O₅S, with a molecular weight of 479.55 g/mol. The compound’s structure combines sulfonamide and amide functionalities, which are common in pharmaceuticals and agrochemicals due to their stability and bioactivity .
Properties
IUPAC Name |
N-(3-methoxyphenyl)-N'-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O5S/c1-17-8-12-22(13-9-17)34(31,32)28-14-4-5-18-10-11-20(16-23(18)28)27-25(30)24(29)26-19-6-3-7-21(15-19)33-2/h3,6-13,15-16H,4-5,14H2,1-2H3,(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZMSVVTTKATNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C(=O)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as VU0492022-1, primarily targets the Somatostatin Receptor 4 (SSTR4) . SSTR4 is a G-protein coupled receptor that plays a functional role in modulating sensory nerve transmission.
Mode of Action
VU0492022-1 acts as an agonist to the SSTR4 receptor. It binds to the receptor and stimulates its activity. The activation of SSTR4 can induce normalization of neuronal excitability, reducing inflammatory and neuropathic pain. This makes SSTR4 agonists a novel target for pain therapy.
Biochemical Pathways
The activation of SSTR4 controls nociceptive transmission by modulating multiple pathways in dorsal root ganglia neurons. These include:
Result of Action
The activation of SSTR4 by VU0492022-1 leads to the normalization of neuronal excitability. This results in the reduction of inflammatory and neuropathic pain, providing potential therapeutic benefits in pain management.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Analysis
The compound’s structural analogs typically share the tetrahydroquinoline-sulfonamide backbone but differ in substituents, which critically influence physicochemical and biological properties. Key comparisons include:
Table 1: Structural and Molecular Comparison
Key Observations :
- Sulfonyl Group Variations : The target compound uses a 4-methylbenzenesulfonyl group, whereas the analog in employs a 4-fluorobenzenesulfonyl group. Fluorine substitution often enhances metabolic stability and lipophilicity compared to methyl groups.
- Amide vs. Methanesulfonamide : The target compound’s ethanediamide linker provides a rigid, planar structure, contrasting with the methanesulfonamide in , which introduces a flexible brominated side chain.
- Aromatic Substituents : The 3-methoxyphenyl group in the target compound may enhance π-π stacking interactions in biological systems, while analogs like incorporate styryl groups (e.g., 4-methoxystyryl) for extended conjugation.
Comparison with :
- The analog in uses benzenesulfonic chloride for sulfonylation, similar to the target compound’s synthesis. However, employs a styryl-substituted quinoline, requiring additional steps for styryl group installation.
Table 2: Inferred Properties Based on Structural Analogs
Notes:
- The absence of halogens (cf. bromine in or chlorine in ) may reduce cytotoxicity but limit electrophilic reactivity.
Preparation Methods
Tetrahydroquinoline Core Synthesis
The tetrahydroquinoline scaffold is synthesized via a modified Skraup reaction or catalytic hydrogenation. A 7-nitroquinoline precursor undergoes hydrogenation using a palladium-on-carbon (Pd/C) catalyst under 50 psi H₂ pressure in ethanol at 60°C for 12 hours. Reduction of the nitro group to an amine is confirmed by Fourier-transform infrared spectroscopy (FT-IR) loss of the NO₂ stretch at 1,520 cm⁻¹. Subsequent protection of the amine with a tert-butoxycarbonyl (Boc) group employs di-tert-butyl dicarbonate in tetrahydrofuran (THF) with triethylamine (TEA), achieving 85–90% yield.
Sulfonylation at the Tetrahydroquinoline Nitrogen
Selective sulfonylation of the tetrahydroquinoline’s secondary amine is performed using 4-methylbenzenesulfonyl chloride (1.2 equiv) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction proceeds at 0°C to room temperature over 6 hours, yielding 1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinoline with 78% efficiency. Excess sulfonyl chloride is quenched with aqueous sodium bicarbonate, and the product is isolated via silica gel chromatography (hexane/ethyl acetate, 3:1).
Ethanediamide Linker Installation
Coupling of 3-Methoxyphenylmethylamine
The ethanediamide bridge is constructed through a two-step amidation. First, 1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine reacts with ethyl oxalyl chloride (1.1 equiv) in THF under argon, yielding the monoamide intermediate. Next, 3-methoxyphenylmethylamine (1.5 equiv) is introduced with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) at 25°C for 24 hours. Liquid chromatography-mass spectrometry (LC-MS) confirms the formation of the diamide product (m/z 492.2 [M+H]⁺).
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Comparative studies reveal that DMF outperforms THF and acetonitrile in amidation yields due to its high polarity and ability to stabilize intermediates (Table 1). Catalytic systems using EDC/HOBt provide 92% yield, whereas benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) results in side-product formation.
Table 1: Solvent and Catalyst Impact on Amidation Yield
| Solvent | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DMF | EDC/HOBt | 92 | 98.5 |
| THF | EDC/HOBt | 74 | 95.2 |
| DMF | PyBOP | 68 | 89.7 |
Purification and Characterization
Chromatographic Techniques
Final purification employs reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and acetonitrile/water (0.1% trifluoroacetic acid) gradient. The target compound elutes at 14.2 minutes, with a retention time consistent across batches.
Spectroscopic Validation
-
Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, DMSO-d₆) δ 8.21 (s, 1H, NH), 7.78 (d, J = 8.3 Hz, 2H, ArH), 7.42 (d, J = 8.3 Hz, 2H, ArH), 6.91–6.84 (m, 3H, ArH), 4.38 (s, 2H, CH₂), 3.76 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃).
-
High-Resolution Mass Spectrometry (HRMS) : Calculated for C₂₆H₂₈N₃O₅S [M+H]⁺: 494.1749; Found: 494.1753.
Scalability and Industrial Considerations
Q & A
Q. What are the optimal synthetic pathways for this compound, and how can reaction conditions be tailored to improve yield?
The synthesis involves multi-step organic reactions, including sulfonylation of the tetrahydroquinoline core, followed by coupling with the methoxyphenyl-ethanediamide moiety. Key steps include:
- Sulfonylation : Reacting tetrahydroquinoline with 4-methylbenzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the sulfonamide intermediate.
- Amide Coupling : Using coupling agents like HATU or EDCI with DMF as a solvent at room temperature for 24–48 hours.
- Purification : High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient (70:30 to 95:5) achieves >95% purity .
Critical Parameters : Temperature control during sulfonylation prevents decomposition. Solvent polarity affects coupling efficiency—DMF enhances reagent solubility over THF.
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d6 or CDCl3) confirm regiochemistry of the methoxyphenyl and sulfonyl groups. Key signals:
- Aromatic protons (δ 6.8–7.5 ppm for tetrahydroquinoline and methoxyphenyl).
- Sulfonamide NH (δ 10.2–10.8 ppm, broad singlet).
- High-Resolution Mass Spectrometry (HRMS) : ESI+ mode validates molecular weight (expected [M+H]+ ~530–550 Da).
- HPLC-PDA : Monitors purity and detects by-products (e.g., unreacted sulfonyl chloride) .
Q. How can solubility and stability be assessed for in vitro assays?
- Solubility : Test in DMSO (primary stock) followed by dilution in PBS or cell culture media. Dynamic light scattering (DLS) detects aggregation.
- Stability : Incubate in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) at 37°C for 24–72 hours, followed by LC-MS to quantify degradation products (e.g., hydrolyzed amide bonds) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., kinases, GPCRs). The sulfonyl group may form hydrogen bonds with catalytic lysine residues, while the methoxyphenyl moiety contributes to hydrophobic pocket interactions.
- MD Simulations : GROMACS or AMBER assess binding stability over 100 ns trajectories. Pay attention to conformational changes in the tetrahydroquinoline ring .
Validation : Compare docking scores with experimental IC50 values from enzyme inhibition assays.
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Assay Optimization :
- For cell-based assays: Adjust serum concentration (e.g., 2% FBS vs. 10% FBS) to reduce protein-binding interference.
- For enzymatic assays: Pre-incubate the compound with target enzymes to rule out time-dependent inhibition.
- Meta-Analysis : Use tools like GraphPad Prism to compare logD (lipophilicity) and pKa values with activity trends. For example, low solubility in high-throughput screens may falsely indicate inactivity .
Q. How can structure-activity relationship (SAR) studies guide structural modifications?
- Substituent Variation :
- Replace the 3-methoxyphenyl with 4-fluorophenyl to test electronic effects on target binding.
- Modify the sulfonyl group to a methylsulfone or carbamate to alter metabolic stability.
- Biological Testing : Screen analogs against panels of related targets (e.g., cytochrome P450 isoforms for metabolic profiling) .
Key Metrics : Correlate IC50 values with computational binding energies and ClogP (calculated lipophilicity).
Q. What experimental designs mitigate off-target effects in phenotypic screens?
- Counter-Screens : Test the compound against unrelated targets (e.g., hERG channel for cardiac toxicity).
- Proteomic Profiling : Use affinity pull-down assays with biotinylated analogs and mass spectrometry to identify unintended protein interactors .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in compound synthesis?
- Quality Control (QC) : Implement strict NMR and HPLC thresholds (e.g., ≤5% impurity).
- Stability-Indicating Methods : Use accelerated stability studies (40°C/75% RH for 1 month) to establish degradation pathways .
Q. What statistical approaches are recommended for dose-response studies?
- Four-Parameter Logistic Model : Fit dose-response curves using nonlinear regression (e.g., Hill slope, EC50).
- Bootstrap Resampling : Estimate confidence intervals for EC50 values to assess reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
